Glycine, N-L-arginyl-

概要

説明

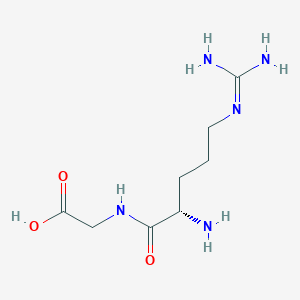

Glycine, N-L-arginyl-: is a dipeptide composed of glycine and L-arginine Glycine is the simplest amino acid, while L-arginine is a semi-essential amino acid known for its role in protein synthesis and various metabolic pathways

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Glycine, N-L-arginyl- typically involves the coupling of glycine and L-arginine. This can be achieved through solid-phase peptide synthesis (SPPS) or solution-phase synthesis. In SPPS, the amino acids are sequentially added to a growing peptide chain anchored to a solid resin. The reaction conditions often involve the use of coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate the formation of peptide bonds .

Industrial Production Methods: Industrial production of Glycine, N-L-arginyl- may involve large-scale SPPS or enzymatic synthesis. Enzymatic synthesis can be more environmentally friendly and cost-effective, utilizing enzymes like proteases to catalyze the peptide bond formation under mild conditions .

化学反応の分析

Types of Reactions: Glycine, N-L-arginyl- can undergo various chemical reactions, including:

Oxidation: This reaction can modify the amino acid side chains, particularly the guanidino group of L-arginine.

Reduction: Reduction reactions can affect the disulfide bonds if present in the peptide structure.

Substitution: Nucleophilic substitution reactions can occur at the amino or carboxyl groups.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or other oxidizing agents under controlled conditions.

Reduction: Reducing agents like dithiothreitol (DTT) or sodium borohydride.

Substitution: Nucleophiles such as amines or thiols in the presence of catalysts.

Major Products Formed: The major products depend on the specific reaction and conditions. For example, oxidation of L-arginine can lead to the formation of ornithine and urea .

科学的研究の応用

Biological and Physiological Applications

A. Geroprotective Potential

Recent studies have suggested that glycine administration may enhance lifespan and healthspan in model organisms, with implications for human health. For instance, dietary glycine has been shown to increase healthy lifespan in C. elegans by up to 33%, in rats by approximately 20%, and in mice by 6% . The mechanism behind this effect is thought to involve anti-inflammatory properties that may protect against age-related diseases.

B. Neurological Benefits

Glycine has been reported to improve psychiatric symptoms in populations with mental health disorders. Long-term glycine administration has shown positive effects on sleep quality and psychiatric symptoms, although many studies had small sample sizes and high risk of bias .

Clinical Applications

A. Cardiovascular Health

Glycine, particularly in combination with arginine, has been studied for its potential cardiovascular benefits. Endogenous arginine homologues like homoarginine have emerged as biomarkers for cardiovascular disease . Research indicates that glycine may play a role in alleviating stress induced by dietary excesses of amino acids, potentially benefiting heart health .

B. Immune System Modulation

Glycine supplementation has been linked to improved immune responses. For example, studies involving patients with HIV/AIDS have demonstrated enhanced immune function when glycine is administered . Additionally, glycine's anti-inflammatory effects may contribute to its protective role against various diseases.

Biotechnology and Research Applications

A. Phase Separation Studies

Recent research has utilized glycine-rich segments in studying RNA-induced phase separation within cells. This work highlights the role of glycine in maintaining the fluidity of cellular condensates like Cajal bodies, which are crucial for RNA processing . The dynamics of glycine residues were examined using nuclear magnetic resonance (NMR) techniques, revealing their significant role in cellular organization.

B. Peptide Engineering

The unique properties of Arg-Gly make it a candidate for peptide engineering applications, particularly in promoting cell adhesion and spreading in tissue engineering contexts . The bi-functional nature of RGD peptides (which include arginine-glycine-aspartic acid) can be leveraged to enhance angiogenesis and tissue regeneration.

Data Tables

| Application Area | Study/Source | Findings |

|---|---|---|

| Geroprotective Potential | PMC10828290 | Dietary glycine increases lifespan in model organisms; potential anti-inflammatory effects noted. |

| Neurological Benefits | PMC10828290 | Long-term administration improves psychiatric symptoms; enhances sleep quality. |

| Cardiovascular Health | Circulation Journal | Homoarginine as a biomarker for cardiovascular outcomes; glycine aids stress relief from dietary excesses. |

| Immune System Modulation | PMC10828290 | Glycine supplementation improves immune function in patients with HIV/AIDS. |

| Phase Separation Studies | Nature Communications | Glycine-rich peptides maintain fluidity in cellular condensates; significant dynamics observed via NMR. |

| Peptide Engineering | Patent US20180120332A1 | RGD peptides promote endothelial cell adhesion; potential applications in tissue engineering. |

Case Studies

- Case Study on Lifespan Extension: A study involving C. elegans demonstrated that dietary glycine could extend lifespan significantly compared to control groups, suggesting its geroprotective properties.

- Clinical Trial on Psychiatric Symptoms: A randomized controlled trial showed that patients receiving glycine experienced notable improvements in psychiatric symptoms compared to those on placebo.

- Phase Separation Dynamics: Research utilizing NMR techniques on glycine-rich peptides revealed their role in RNA-induced phase separation, contributing to our understanding of cellular organization.

作用機序

The mechanism of action of Glycine, N-L-arginyl- involves its interaction with specific molecular targets and pathways. In the central nervous system, glycine acts as an inhibitory neurotransmitter by binding to glycine receptors, while L-arginine serves as a precursor for nitric oxide synthesis, which plays a crucial role in vasodilation and immune responses . The combined effects of these amino acids can modulate various physiological processes, including neurotransmission, immune function, and cardiovascular health .

類似化合物との比較

Arginyl-Glycine:

Arginylglycylaspartic Acid: A tripeptide known for its role in cell adhesion and signaling.

Ornithine: A derivative of L-arginine involved in the urea cycle and protein metabolism.

Uniqueness: Glycine, N-L-arginyl- is unique due to its specific sequence and the combined properties of glycine and L-arginine. This combination allows it to participate in diverse biochemical pathways and makes it a valuable compound for research and therapeutic applications .

生物活性

Glycine, N-L-arginyl- (also known as Arg-Gly) is a dipeptide compound formed from the amino acids glycine and arginine. This compound has garnered attention in recent years due to its potential biological activities and therapeutic applications. This article delves into the biological activity of Glycine, N-L-arginyl-, highlighting its mechanisms of action, effects on various physiological systems, and relevant case studies.

- Molecular Formula : C₈H₁₇N₅O₃

- Molecular Weight : 217.25 g/mol

- CAS Number : 142765

Glycine, N-L-arginyl- exhibits several biological activities primarily through its interaction with various receptors and signaling pathways:

- Neurotransmission : Glycine acts as an inhibitory neurotransmitter in the central nervous system, which may enhance its neuroprotective effects.

- Vasodilation : The arginine component is a precursor to nitric oxide (NO), a potent vasodilator, suggesting that Arg-Gly may contribute to improved blood flow and cardiovascular health.

- Anti-inflammatory Effects : Research indicates that glycine supplementation can decrease inflammation markers in various models, potentially benefiting conditions like arthritis and metabolic syndrome .

1. Effects on the Nervous System

Glycine has been shown to improve psychiatric symptoms in individuals with schizophrenia and other psychiatric disorders. A review of clinical trials indicated that glycine administration led to significant improvements in symptoms when used alongside traditional therapies .

2. Impact on Aging

Recent studies suggest that dietary glycine may increase healthy lifespan and reduce inflammation in model organisms, indicating its potential as a geroprotective agent . The following table summarizes findings from various studies regarding glycine's effects on different physiological systems:

| Study Reference | Population | Intervention | Duration | Key Findings |

|---|---|---|---|---|

| Aliyev (2005) | Alcohol Hallucinosis | 700 mg/d Glycine | 7 days | Improved psychiatric symptoms |

| Serrita (2019) | Schizophrenia & Alcohol Dependence | 0.8 g/kg Glycine | 12 weeks | Reduction in symptoms |

| D’Angelo (2016) | Early Preeclampsia | 60 ml injectable water containing 1% Glycine | Up to 7 days | Improved outcomes compared to control |

| Manir (2014) | Nonmetastatic Pelvic Malignancy | 21 g/d Glycine | 4 weeks | Enhanced recovery post-treatment |

Case Study 1: Schizophrenia Treatment

In a randomized controlled trial involving patients with schizophrenia, participants receiving glycine showed significant reductions in negative symptoms compared to those on placebo. The study highlighted the potential for glycine as an adjunct therapy in treating psychiatric disorders .

Case Study 2: Cardiovascular Health

A study explored the effects of dietary arginine and glycine on stress induced by dietary excesses of single amino acids. Results indicated that both amino acids could alleviate stress responses and improve cardiovascular health markers .

特性

IUPAC Name |

2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17N5O3/c9-5(2-1-3-12-8(10)11)7(16)13-4-6(14)15/h5H,1-4,9H2,(H,13,16)(H,14,15)(H4,10,11,12)/t5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUUXCWCKKCZEAW-YFKPBYRVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(C(=O)NCC(=O)O)N)CN=C(N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(C[C@@H](C(=O)NCC(=O)O)N)CN=C(N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17N5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10178885 | |

| Record name | Glycine, N-L-arginyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10178885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Arginylglycine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0028709 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

2418-67-9 | |

| Record name | Glycine, N-L-arginyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002418679 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Glycine, N-L-arginyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10178885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Arginylglycine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0028709 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。